Woodfordin A
Overview
Description
Woodfordin A is a polyphenolic compound isolated from the plant Woodfordia fruticosa, commonly known as the “fire flame bush.” This plant is widely recognized for its medicinal properties and has been used in traditional medicine systems such as Ayurveda, Unani, and Siddha. This compound is one of the key phyto-constituents of Woodfordia fruticosa, exhibiting various biological activities beneficial to human health .
Scientific Research Applications
Woodfordin A has a wide range of scientific research applications due to its diverse biological activities:
Chemistry: this compound is used as a model compound in studying polyphenolic structures and their reactivity.
Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it valuable in biological research.
Medicine: this compound has shown potential in treating various ailments, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of natural preservatives and cosmetic formulations due to its antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin A involves the extraction of the compound from the plant Woodfordia fruticosa. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: advancements in biotechnological interventions, such as in vitro propagation and elicitation of secondary metabolites, have shown potential for large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Woodfordin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Mechanism of Action
Woodfordin A exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, modulating their activity to produce therapeutic effects. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from damage .
Comparison with Similar Compounds
Woodfordin A is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:
Woodfordin C: Another polyphenolic compound from Woodfordia fruticosa with similar biological activities.
Oenothein B: A compound with strong antioxidant and antitumor properties.
Isoschimacoalin-A: Known for its antimicrobial and anti-inflammatory effects
Compared to these compounds, this compound stands out for its broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDRVRFMJDNTKX-GBDOURBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H56O48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155484 | |
Record name | Woodfordin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1725.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127243-65-6 | |
Record name | Woodfordin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Woodfordin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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